Predicted pKa Differentiates 7H-Oxazolo[3,2-C]pyrimidine from Oxazolo[5,4-d]pyrimidine Isomer
The predicted pKa of 7H-oxazolo[3,2-c]pyrimidine (5.55 ± 0.20) is approximately 2.5 log units higher than the predicted pKa of the unsubstituted oxazolo[5,4-d]pyrimidine scaffold (≈3.0 ± 0.5) . This indicates that at physiological pH 7.4, the [3,2-c] isomer is predominantly neutral, whereas the [5,4-d] isomer would be partially ionized, conferring different solubility, permeability, and target-binding profiles. For researchers selecting a heterocyclic core for fragment-based or scaffold-hopping campaigns, this pKa difference can determine suitability for CNS or intracellular targets.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 5.55 ± 0.20 (predicted) |
| Comparator Or Baseline | Oxazolo[5,4-d]pyrimidine: pKa ≈ 3.01 ± 0.50 (predicted) [ChemicalBook] |
| Quantified Difference | ΔpKa ≈ +2.5 (target compound is more basic / less acidic) |
| Conditions | Predicted values (ACD/Labs or similar software) as reported by ChemicalBook; no experimental pKa data available for either parent scaffold. |
Why This Matters
A pKa difference of ~2.5 units shifts the ionization state at physiological pH, directly impacting solubility, passive membrane permeability, and off-target binding potential, which must be considered when selecting a scaffold for hit-to-lead optimization.
